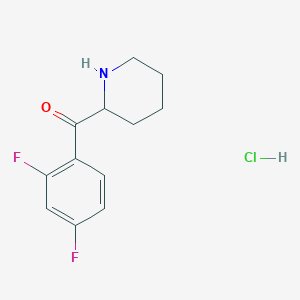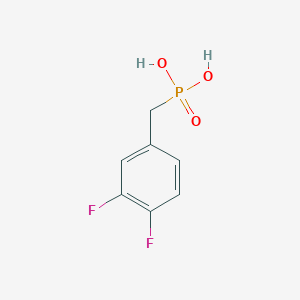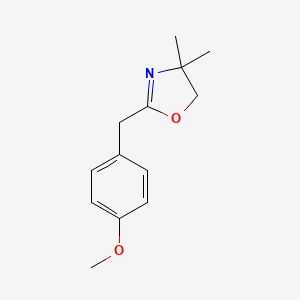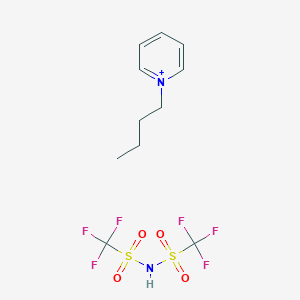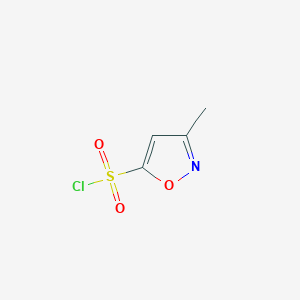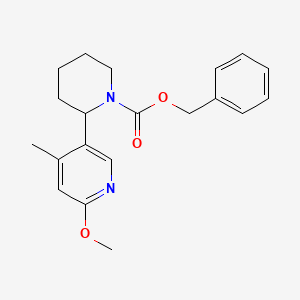![molecular formula C8H9IO2 B11823315 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 7732-50-5](/img/structure/B11823315.png)
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one: est un composé chimique avec une structure unique qui comprend un atome d'iode attaché à un noyau hexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one implique généralement l'iodation de la hexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one. Cela peut être réalisé par diverses méthodes, notamment:
Iodation directe: Cette méthode implique la réaction de la hexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one avec de l'iode en présence d'un agent oxydant approprié.
Échange d'halogène: Cette méthode implique l'échange d'un atome d'halogène (tel que le chlore ou le brome) avec de l'iode en utilisant un réactif d'échange d'halogène.
Méthodes de production industrielle
La production industrielle de la 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one peut impliquer des processus d'iodation à grande échelle avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one peut subir diverses réactions chimiques, notamment:
Réactions de substitution: L'atome d'iode peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactions d'oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier sa structure.
Réactions de réduction: La réduction du composé peut conduire à la formation de différents dérivés avec des propriétés modifiées.
Réactifs et conditions courantes
Réactions de substitution: Les réactifs courants incluent les nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation: Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réactions de réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés substitués, tandis que l'oxydation et la réduction peuvent conduire à la formation de différents composés fonctionnalisés.
4. Applications de la recherche scientifique
La 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one a plusieurs applications de recherche scientifique:
Synthèse organique: Elle sert de bloc de construction pour la synthèse de molécules plus complexes.
Chimie médicinale: Le composé est exploré pour ses propriétés pharmacologiques potentielles et comme précurseur pour le développement de médicaments.
Science des matériaux: Il est utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. L'atome d'iode peut jouer un rôle crucial dans ces interactions, en influençant l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Hydroxyhexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one
- 2-Oxohexahydro-2h-3,5-méthanocyclopenta[b]furan-6-yl méthacrylate
Comparaison
Comparée à des composés similaires, la 6-Iodohexahydro-2h-3,5-méthanocyclopenta[b]furan-2-one est unique en raison de la présence de l'atome d'iode, qui confère une réactivité chimique et une activité biologique potentielle distinctes. L'atome d'iode peut améliorer la capacité du composé à participer à des réactions chimiques spécifiques et peut influencer ses propriétés pharmacocinétiques dans les applications médicinales.
Propriétés
Numéro CAS |
7732-50-5 |
|---|---|
Formule moléculaire |
C8H9IO2 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
Clé InChI |
HDHTTWLQAIUNEA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C(C2I)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


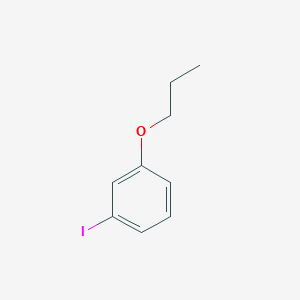
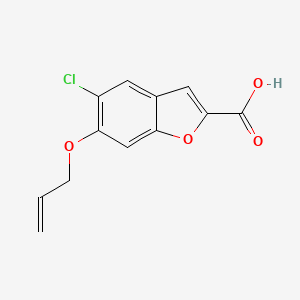
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
